molecular formula C21H30N2O4S2 B8537619 N-2-(4-(4-(2-methanesulfonamido ethyl)phenyl)phenyl)propyl 2-propanesulfonamide

N-2-(4-(4-(2-methanesulfonamido ethyl)phenyl)phenyl)propyl 2-propanesulfonamide

Cat. No. B8537619
M. Wt: 438.6 g/mol
InChI Key: ULRDYYKSPCRXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-(4-(4-(2-methanesulfonamido ethyl)phenyl)phenyl)propyl 2-propanesulfonamide is a useful research compound. Its molecular formula is C21H30N2O4S2 and its molecular weight is 438.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-2-(4-(4-(2-methanesulfonamido ethyl)phenyl)phenyl)propyl 2-propanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-2-(4-(4-(2-methanesulfonamido ethyl)phenyl)phenyl)propyl 2-propanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-2-(4-(4-(2-methanesulfonamido ethyl)phenyl)phenyl)propyl 2-propanesulfonamide

Molecular Formula

C21H30N2O4S2

Molecular Weight

438.6 g/mol

IUPAC Name

N-[2-[4-[4-[2-(methanesulfonamido)ethyl]phenyl]phenyl]propyl]propane-2-sulfonamide

InChI

InChI=1S/C21H30N2O4S2/c1-16(2)29(26,27)23-15-17(3)19-9-11-21(12-10-19)20-7-5-18(6-8-20)13-14-22-28(4,24)25/h5-12,16-17,22-23H,13-15H2,1-4H3

InChI Key

ULRDYYKSPCRXAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a room temperature solution of 0.1 g (0.3 mmol) of material from Example 50 and 0.06 mL (0.4 mmol) of triethylamine in 2 mL of dichloromethane was added 0.03 mL (0.4 mmol) of methanesulfonyl chloride. The mixture was stirred at ambient temperature for 16 hours. Chromatography (10 g silica gel, 50% ethyl acetate/hexane) of the reaction mixture afforded 0.1 g (94%) of the title compound.
Name
material
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(CNS(=O)(=O)C(C)C)c1ccc(-c2ccc(CCN)cc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.